

Spectroscopic Profile of 5-Chloro-2-iodophenol: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-iodophenol

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2-iodophenol**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted proton (^1H) and carbon-13 (^{13}C) NMR data for **5-Chloro-2-iodophenol**.

Table 1: Predicted ^1H NMR Spectroscopic Data for **5-Chloro-2-iodophenol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.6	Doublet	~2.5	H-6
~7.2	Doublet of Doublets	~8.5, 2.5	H-4
~6.8	Doublet	~8.5	H-3
~5.5	Singlet (broad)	-	-OH

Disclaimer: The ^1H NMR data presented above is predicted based on established chemical shift principles and substituent effects and should be used as a reference. Actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **5-Chloro-2-iodophenol**

Chemical Shift (δ) ppm	Assignment
~155	C-1 (C-OH)
~138	C-3
~130	C-5 (C-Cl)
~125	C-6
~118	C-4
~85	C-2 (C-I)

Disclaimer: The ^{13}C NMR data presented above is predicted based on established chemical shift principles and substituent effects and should be used as a reference. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

A sample of **5-Chloro-2-iodophenol** would be dissolved in a deuterated solvent, typically chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ^1H and ^{13}C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. For ^1H NMR, standard pulse sequences would be used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **5-Chloro-2-iodophenol** is expected to exhibit characteristic absorption bands for the hydroxyl group and the substituted benzene ring.

Table 3: Characteristic IR Absorption Bands for **5-Chloro-2-iodophenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1450	Medium to Strong	Aromatic C=C ring stretch
~1230	Strong	C-O stretch (phenolic)
850 - 750	Strong	C-H out-of-plane bend (aromatic substitution)
~700	Medium to Strong	C-Cl stretch

Experimental Protocol for IR Spectroscopy

The IR spectrum of **5-Chloro-2-iodophenol** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl or KBr plates). The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for **5-Chloro-2-iodophenol**

m/z	Interpretation
254	Molecular ion $[M]^+$ (for ^{35}Cl)
256	Isotopic peak for $[M+2]^+$ (due to ^{37}Cl)
127	$[\text{I}]^+$
127	$[\text{M}-\text{Cl}-\text{OH}]^+$
99	$[\text{M}-\text{I}]^+$

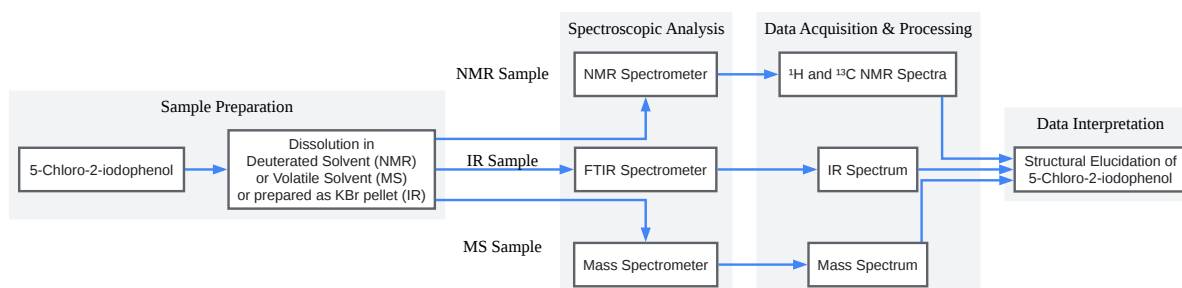
The molecular weight of **5-Chloro-2-iodophenol** is 254.45 g/mol .^[1] In mass spectrometry, the molecular ion peak is expected at m/z 254, corresponding to the molecule containing the ^{35}Cl isotope.^[2] Due to the natural abundance of the ^{37}Cl isotope, an M+2 peak at m/z 256 with an intensity of approximately one-third of the molecular ion peak is also anticipated. The exact mass of **5-Chloro-2-iodophenol** is 253.89954 Da.^[1]

Experimental Protocol for Mass Spectrometry

A dilute solution of **5-Chloro-2-iodophenol**, typically in a volatile organic solvent like methanol or acetonitrile, would be introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample would be injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique that would be used to generate the molecular ion and fragment ions. The mass analyzer would then separate these ions based on their mass-to-charge ratio (m/z).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-Chloro-2-iodophenol**.



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Caption: General workflow for the spectroscopic analysis of **5-Chloro-2-iodophenol**.

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